![molecular formula C10H8ClNO3S B12890953 ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is characterized by the presence of a chlorinated benzoxazole ring attached to a thioether and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate typically involves the reaction of 5-chlorobenzo[d]oxazole with a thiol and an acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thioether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted benzoxazole derivatives.
Applications De Recherche Scientifique
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate involves its interaction with various molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Uniqueness
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate is unique due to its specific combination of a chlorinated benzoxazole ring, a thioether linkage, and an acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8ClNO3S |
|---|---|
Poids moléculaire |
257.69 g/mol |
Nom IUPAC |
(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C10H8ClNO3S/c1-6(13)14-5-16-10-12-8-4-7(11)2-3-9(8)15-10/h2-4H,5H2,1H3 |
Clé InChI |
JKAGWHKKFHZJNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCSC1=NC2=C(O1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



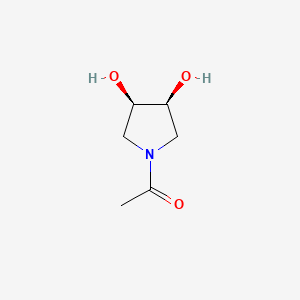

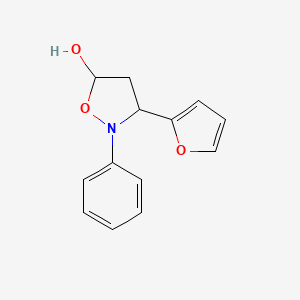

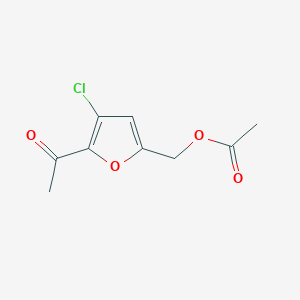
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)
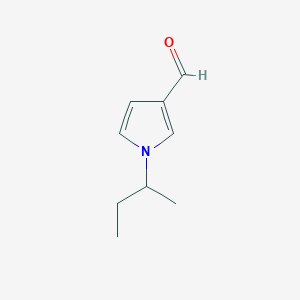
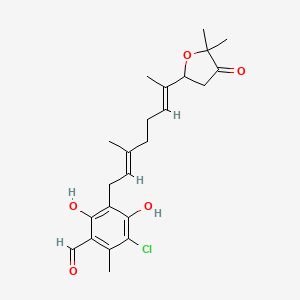
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)

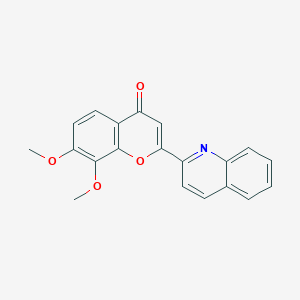
![N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)
